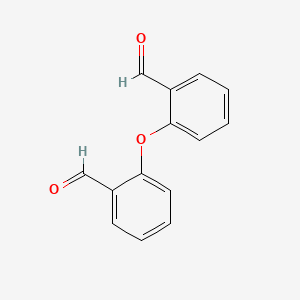

双(2-甲酰苯基)醚

描述

Synthesis Analysis

The synthesis of Bis(2-formylphenyl) ether and related compounds often involves reactions that yield aromatic poly(ether benzoxazole)s and other polymers. For example, a bis(o-aminophenol) with a noncoplanar structure and ether linkages was synthesized from 2-benzyloxy-4-fluoronitrobenzene and biphenyl-2,2'-diol, followed by reduction, facilitating the production of aromatic poly(ether benzoxazole)s with high thermal stability and solubility in certain solvents (Imai et al., 2002). Additionally, catalytic asymmetric synthesis techniques have been employed to produce chiral diols, bis[2-(1-hydroxyalkyl)phenyl]ethers, showcasing the versatility in the synthesis approaches involving bis(2-formylphenyl) ether (Soai et al., 1994).

Molecular Structure Analysis

The structural characterization of compounds related to Bis(2-formylphenyl) ether, such as Cu(I) and Ni(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether ligands, reveals pseudotetrahedral geometries and exceptional photophysical properties. These studies highlight the compound's potential in electronic and photonic applications due to its unique molecular structure (Kuang et al., 2002).

Chemical Reactions and Properties

Bis(2-formylphenyl) ether participates in various chemical reactions, including the synthesis of aromatic poly(ether imide)s from bis(ether anhydrides) containing bulky substituents. These reactions produce polymers with high glass transition temperatures and thermal stability, demonstrating the compound's role in creating materials with desirable thermal and mechanical properties (Kim & Hay, 1993).

Physical Properties Analysis

The physical properties of materials derived from Bis(2-formylphenyl) ether, such as solubility, glass-transition temperatures, and thermal stability, are critical for their application in high-performance polymers. For instance, new aromatic poly(ether benzoxazole)s synthesized from bis(o-aminophenol) monomers exhibit high solubility in specific solvents and remarkable thermal stability, with glass-transition temperatures ranging from 190-251 °C and stability up to 380 °C in nitrogen atmosphere (Imai et al., 2002).

Chemical Properties Analysis

The chemical properties of Bis(2-formylphenyl) ether derivatives, such as reactivity in catalytic asymmetric synthesis and their role in producing chiral diols and polymers, underscore the compound's versatility in organic synthesis. The ability to catalyze reactions yielding high enantiomeric excesses indicates the compound's utility in synthesizing optically active materials (Soai et al., 1994).

科学研究应用

催化不对称合成

双(2-甲酰苯基)醚在催化不对称合成中起着至关重要的作用。它用于不对映选择性烷基化过程,以合成手性二醇、双[2-(1-羟烷基)苯基]醚,它们在不对称自催化反应中至关重要 (Soai, Hayase, Shimada, & Isobe, 1994)。

钯催化剂体系

与乙酸钯结合时,双(2-甲酰苯基)醚形成一种活性催化剂体系,用于苯胺的芳基化,证明在涉及各种底物的偶联反应中有效 (Sadighi, Harris, & Buchwald, 1998)。

荧光化学传感器

这种化合物已被用于创建钾离子的荧光化学传感器。由此衍生的双(冠醚)表现出优异的选择性和与钾离子相互作用时荧光强度显着增加 (Yen & Huang, 2004)。

聚醚酰亚胺的合成

双(2-甲酰苯基)醚是合成含有庞大取代基的双(醚酐)聚醚酰亚胺的关键。这些聚合物表现出增加的玻璃化转变温度,并且可溶于普通有机溶剂中 (Kim & Hay, 1993)。

聚酰亚胺合成

聚酰亚胺的合成涉及使用源自双(2-甲酰苯基)醚的双(醚酐),提供在各种溶剂中的溶解性和高热稳定性,使其适用于高级材料应用 (Mi, Gao, & Ding, 1997)。

水热合成

双(2-甲酰苯基)醚用于水热合成方法,为生产高纯度产品提供了一种有效、简单且环保的工艺 (Xiu, 2007)。

电致发光聚合物的合成

在电致发光聚(对苯二甲亚撑)衍生物的创建中,双(2-甲酰苯基)醚在生产可溶于有机溶剂的聚合物中发挥作用,并且这些聚合物表现出显着的电致发光,使其在电子应用中具有价值 (Dong Jin Kim et al., 1999)。

造影剂的合成

双(2-甲酰苯基)醚参与合成新型非离子造影剂,其中它与糖类相连,提供高水溶性、水解稳定性和低毒性 (Ranganathan & Sovák, 1980)。

芳香族聚酰胺的合成

这种醚是合成含有醚和庞大芴亚甲基的芳香族聚酰胺的关键,它们可溶于各种有机溶剂中,并且可以形成透明、柔韧的薄膜,在材料科学中很有用 (Hsiao, Yang, & Lin, 1999)。

有机可溶和浅色的氟化聚酰亚胺

双(2-甲酰苯基)醚有助于开发氟化聚酰亚胺,它们具有有机可溶性、浅色和高热稳定性。它们在电子和材料科学中具有潜在应用 (Yang, Hsiao, & Wu, 2003)。

安全和危害

未来方向

属性

IUPAC Name |

2-(2-formylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJZLKFWMQOYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346758 | |

| Record name | Bis(2-formylphenyl) Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49590-51-4 | |

| Record name | Bis(2-formylphenyl) Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)